molecular formula C23H25ClN4O B3506343 1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea

1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea

Cat. No.: B3506343
M. Wt: 408.9 g/mol
InChI Key: CKRWEBYNCLZMEE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea is a complex organic compound that features a chlorophenyl group, a naphthyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of naphthalene with piperazine under controlled conditions to form the naphthalen-1-ylpiperazine intermediate.

    Introduction of the Chlorophenyl Group: The intermediate is then reacted with 3-chlorophenyl isocyanate to introduce the chlorophenyl group, forming the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its interactions with biological targets, such as receptors or enzymes.

    Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea is unique due to its combination of a chlorophenyl group, a naphthyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O/c24-19-7-4-8-20(17-19)26-23(29)25-11-12-27-13-15-28(16-14-27)22-10-3-6-18-5-1-2-9-21(18)22/h1-10,17H,11-16H2,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRWEBYNCLZMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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